Fmoc-MeDbz-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

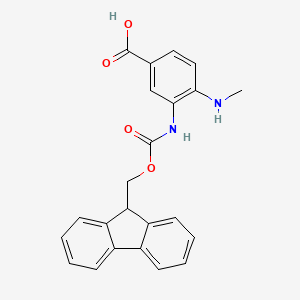

3-[(9-Fluorenylmethyloxycarbonyl)amino]-4-(methylamino)benzoic acid, commonly known as Fmoc-MeDbz-OH, is a compound used primarily as a linker in peptide synthesis. It is a derivative of diaminobenzoic acid and is utilized in solid-phase peptide synthesis (SPPS) to facilitate the creation of peptide thioesters. This compound is particularly valued for its ability to suppress the formation of side products, making it a robust and reliable choice in peptide synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-MeDbz-OH involves the preparation of Fmoc-MeDbz-resins. The process begins with the acylation of the resin with the first amino acid after the removal of the Fmoc group. The peptide synthesis is then carried out on the 4-anilino group, followed by the formation of an imidazolidinone (MeNbz) with p-nitrophenyl chloroformate. The fully deprotected peptide benzimidazolinone is then cleaved from the resin using trifluoroacetic acid (TFA) .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield. The use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-MeDbz-OH undergoes several types of chemical reactions, including:

Substitution Reactions: The 4-N-methyl group in this compound suppresses the formation of side products, making it less reactive in substitution reactions.

Cyclative Cleavage: This reaction involves the cyclization of the peptide chain, leading to the formation of cyclic peptides.

Common Reagents and Conditions

p-Nitrophenyl Chloroformate: Used for the formation of the imidazolidinone (MeNbz) moiety.

Trifluoroacetic Acid (TFA): Used for the cleavage of the fully deprotected peptide benzimidazolinone from the resin.

Diisopropylethylamine (DIEA): Used as a base in the activation process.

Major Products Formed

The major products formed from these reactions include cyclic peptides and peptide thioesters, which are essential intermediates in peptide synthesis and native chemical ligation .

Applications De Recherche Scientifique

Fmoc-MeDbz-OH has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of Fmoc-MeDbz-OH involves its role as a linker in peptide synthesis. The compound facilitates the formation of peptide thioesters through the suppression of side product formation and the activation of the resin-bound peptide. The molecular targets and pathways involved include the formation of the imidazolidinone (MeNbz) moiety and its subsequent cleavage to yield the desired peptide products .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Diaminobenzoic Acid (Dbz): Another linker used in peptide synthesis, but less effective in suppressing side product formation compared to Fmoc-MeDbz-OH.

1,2-Diaminobenzene (Dbz): Combines the robustness of this compound with the flexibility of Dbz, allowing for the formation of both N-acylurea and benzotriazole moieties.

Uniqueness

This compound is unique in its ability to suppress the formation of side products during peptide synthesis, making it a more reliable and efficient linker compared to other similar compounds. Its use in the formation of cyclic peptides and peptide thioesters further highlights its versatility and importance in scientific research .

Activité Biologique

Fmoc-MeDbz-OH, a compound derived from the Fmoc (9-fluorenylmethyloxycarbonyl) group, is primarily utilized as a linker in solid-phase peptide synthesis (SPPS). Its unique structure and properties have garnered attention for various biological applications, particularly in the synthesis of peptides and proteins. This article explores the biological activity of this compound, detailing its synthesis, applications, and biological implications based on diverse research findings.

This compound is characterized by its ability to form stable linkages with amino acids during peptide synthesis. The compound features a 4-N-methyl group that enhances its efficacy by suppressing side reactions on the para-amino moiety, which is crucial in maintaining the integrity of synthesized peptides . The synthesis typically involves the following steps:

- Fmoc Protection : The amino acid is protected with the Fmoc group.

- Coupling : The protected amino acid is coupled to the resin modified with MeDbz.

- Deprotection : The Fmoc group is removed to allow for further coupling of additional amino acids.

This method enables efficient assembly of peptide chains, which can be cleaved and activated for various biological applications.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds synthesized using this compound as a linker. For instance, derivatives synthesized from this linker demonstrated significant inhibitory effects against various pathogenic bacteria and fungi. Notably, one study reported that certain thiazolopyridine derivatives exhibited potent activity against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentrations (MIC) as low as 0.21μM . The following table summarizes key findings related to antimicrobial activity:

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| 3g | Pseudomonas aeruginosa | 0.21 |

| 3g | Escherichia coli | 0.21 |

| 3f | Candida albicans | 0.83 |

| 3c | Micrococcus luteus | - |

These findings suggest that this compound-linked compounds may serve as promising candidates for developing new antimicrobial agents.

2.2 Cytotoxicity Studies

In addition to antimicrobial properties, cytotoxicity assessments have been conducted on compounds synthesized using this compound. One study evaluated the effects on human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3). The results indicated that while some compounds exhibited low toxicity, HaCat cells were generally more sensitive than BALB/c 3T3 cells . The following table presents cytotoxicity data:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3g | HaCat | - |

| 3f | BALB/c 3T3 | - |

3.1 Peptide Synthesis Applications

This compound has been successfully utilized in synthesizing cyclic peptides, which are known for their enhanced stability and biological activity compared to linear peptides. A study demonstrated the solid-phase synthesis of homodetic cyclic peptides using this linker, highlighting its efficiency and selectivity in forming cyclic structures . These cyclic peptides have shown promise in medicinal chemistry due to their unique binding properties and reduced susceptibility to proteolytic enzymes.

3.2 Functional Protein Synthesis

The incorporation of this compound into protein synthesis protocols has also been explored. Research indicates that proteins synthesized using this linker exhibit improved biological activity compared to those synthesized with traditional methods . This improvement is attributed to better folding and stability conferred by the structural characteristics of the MeDbz linkage.

Propriétés

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c1-24-20-11-10-14(22(26)27)12-21(20)25-23(28)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19,24H,13H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRHQVZRKURGRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.